Butadiene sulfone-2,2,5,5-d4
Description
The exact mass of the compound this compound is 122.03395759 g/mol and the complexity rating of the compound is 156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,5,5-tetradeuteriothiophene 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2/i3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-KHORGVISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C=CC(S1(=O)=O)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20966-34-1 | |
| Record name | 20966-34-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Significance of Site Specifically Deuterated Organic Compounds
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), at specific molecular positions has become a cornerstone of modern chemical and pharmaceutical research. researchgate.netmarquette.edu This technique, known as site-selective deuteration, provides a subtle yet powerful means to probe and manipulate the properties of organic molecules. researchgate.net
The primary utility of deuteration has historically been in the study of kinetic isotope effects (KIEs) to elucidate reaction mechanisms. snnu.edu.cn Because a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, breaking a C-D bond typically requires more energy, leading to a slower reaction rate if that bond cleavage is part of the rate-determining step. marquette.edu By measuring the change in reaction rate upon isotopic substitution, chemists can gain profound insights into transition state geometries and the sequence of bond-forming and bond-breaking events.
Beyond mechanistic studies, site-specific deuteration has gained significant traction in pharmaceutical sciences. researchgate.net Replacing C-H bonds at sites of metabolic activity with more robust C-D bonds can slow down the rate of metabolic breakdown by enzymes like cytochrome P450. osaka-u.ac.jp This can enhance the metabolic stability of a drug, potentially leading to improved pharmacokinetic profiles, such as longer half-life and reduced dosage frequency. researchgate.net Furthermore, deuterium-labeled compounds are invaluable as internal standards in quantitative mass spectrometry-based analyses and for tracing the metabolic fate of molecules in complex biological systems. chemicalbook.comnih.gov The development of methods to achieve precise deuteration at specific sites is a significant area of synthetic chemistry, as it allows for the fine-tuning of molecular properties without altering fundamental chemical shape or receptor-binding interactions. marquette.edunih.gov
Fundamental Role of Butadiene Sulfone As a Thermally Extruded Diene Precursor in Organic Synthesis
Butadiene sulfone, also known as 3-sulfolene (B121364), is a white, crystalline solid that serves a crucial role in organic synthesis as a safe and convenient precursor for 1,3-butadiene (B125203). wikipedia.org 1,3-butadiene is a highly valuable diene, particularly for Diels-Alder reactions, but it is a gas at room temperature, making it difficult and hazardous to handle directly. wikipedia.orgyoutube.com
3-Sulfolene provides an elegant solution to this problem through a thermally induced, reversible retro-cheletropic reaction. wikipedia.org Upon heating, 3-sulfolene decomposes, extruding sulfur dioxide (SO₂) gas and generating 1,3-butadiene in situ. youtube.com This allows the diene to be produced directly in the reaction vessel where it is to be consumed, reacting immediately with a chosen dienophile. wikipedia.orgyoutube.com This method avoids the need for specialized equipment to handle gaseous reagents under pressure and minimizes contact with the potentially hazardous diene. wikipedia.org
The reaction is highly efficient and clean, and the extruded sulfur dioxide simply bubbles out of the reaction mixture. This strategy has been widely applied in the synthesis of a vast array of cyclic and polycyclic structures via the Diels-Alder reaction. tandfonline.comacs.org The stability and solid nature of 3-sulfolene make it an ideal "stand-in" for gaseous 1,3-butadiene, simplifying countless synthetic procedures. wikipedia.org
Unique Advantages of 2,2,5,5 D4 Labeling for Mechanistic Investigations
Cheletropic Addition of Deuterated Sulfur Dioxide to Butadiene-1,1,4,4-d4 (or vice-versa)
The most direct and common synthesis of the sulfolene ring system is through a [4+1] cheletropic reaction between a conjugated diene and sulfur dioxide (SO₂). This reaction is a thermally reversible cycloaddition. For the synthesis of this compound, this strategy can be implemented in two primary ways:
Reaction of Butadiene-1,1,4,4-d₄ with standard sulfur dioxide: This approach utilizes a pre-deuterated diene which undergoes cycloaddition with SO₂.
Reaction of 1,3-butadiene with deuterated sulfur dioxide (SO₂-dₓ): While feasible, the preparation of deuterated sulfur dioxide can be more complex than the synthesis of the deuterated diene.
The reaction proceeds by heating the reactants together, leading to the formation of the five-membered heterocyclic sulfone. Crucially, this reaction is reversible. Heating this compound causes it to undergo a retro-cheletropic reaction, extruding sulfur dioxide and yielding Butadiene-1,1,4,4-d4. scbt.comsigmaaldrich.com This reversibility underscores its utility as a stable, solid source for the controlled release of the deuterated diene gas upon thermal decomposition. scbt.comsigmaaldrich.com
| Diene Component | Sulfur Dioxide Component | Product |
|---|---|---|
| Butadiene-1,1,4,4-d₄ | Sulfur Dioxide (SO₂) | This compound |
| 1,3-Butadiene | Deuterated Sulfur Dioxide (SO₂-dₓ) | Butadiene sulfone (deuteration pattern dependent on SO₂ source) |
Isotopic Exchange Strategies for Deuterium Incorporation at the 2,2,5,5 Positions
An alternative to building the deuterated molecule from scratch is to introduce deuterium into a pre-existing sulfolene molecule through hydrogen-deuterium (H/D) exchange. The hydrogen atoms at the C2 and C5 positions (alpha to the sulfonyl group) are acidic enough to be removed by a base, allowing for their replacement with deuterium from a suitable source.
Base-catalyzed H/D exchange is an efficient and economical strategy for deuterium labeling. osti.gov The sulfonyl (SO₂) group is strongly electron-withdrawing, which increases the acidity of the α-protons at the C2 and C5 positions of the sulfolene ring. This allows for their deprotonation by a suitable base to form a carbanion intermediate. Subsequent quenching of this intermediate with a deuterium source, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), results in the incorporation of deuterium at these positions. nih.govmdpi.com
The choice of base is critical and can range from strong bases like sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (t-BuOK) to milder bases like potassium carbonate (K₂CO₃), depending on the substrate's sensitivity. osti.govnih.gov For instance, t-BuOK has been successfully used to catalyze H/D exchange in difluoromethylarenes using DMSO-d₆ as the deuterium source. nih.gov Similarly, treatment of ketones with sodium deuteroxide (NaOD) in D₂O is a common method for achieving H/D exchange at α-carbon positions. nih.gov While highly effective, base-catalyzed methods can sometimes require harsh conditions, which may not be suitable for complex molecules. researchgate.net
| Base Catalyst | Deuterium Source | Typical Substrate Type | Reference |
|---|---|---|---|
| Potassium tert-butoxide (t-BuOK) | DMSO-d₆ | Difluoromethylarenes | nih.gov |
| Sodium Deuteroxide (NaOD) | Deuterium Oxide (D₂O) | Ketones (α-protons) | nih.gov |
| Potassium Carbonate (K₂CO₃) | Deuterium Oxide (D₂O) | Fatty acids, terminal alkynes | osti.gov |
| Sodium Hydroxide (NaOH) | Not specified | Phenols | osti.gov |
To overcome the limitations of base-promoted methods, such as harsh reaction conditions, transition metal-catalyzed H/D exchange has emerged as a powerful alternative. researchgate.net These methods often proceed under milder conditions and can offer high selectivity. Various metal catalysts have been shown to facilitate the deuteration of organic compounds, including those containing sulfone functionalities.
Recent research has demonstrated several metal-based systems for deuteration:
Manganese Catalysis: A manganese-catalyzed α-trideuteromethylation of sulfones using deuterated methanol (B129727) (CD₃OD) as the deuterium source has been reported, achieving high efficiency and deuteration levels. thieme-connect.com This highlights the potential of earth-abundant metals for such transformations. thieme-connect.com
Silver Catalysis: To avoid the harsh conditions and anhydrous atmosphere required for some base-promoted methods, a milder, water-compatible silver catalyst was developed for the multideuteration of aryl sulfones using D₂O as the deuterium source. researchgate.net
Iridium Catalysis: Iridium-based catalysts are also known to be effective for H/D exchange reactions on various substrates, including those with sulfone groups. researchgate.net
Nickel Catalysis: Nickel-catalyzed reactions involving sulfones have been studied, and mechanistic investigations using deuterium labeling have provided insights into the interaction of the metal with the sulfone, including C–S bond cleavage and subsequent deuterium incorporation when a source like D₂O is present. acs.orgrsc.org
| Metal Catalyst System | Deuterium Source | Substrate Type | Reference |
|---|---|---|---|
| Manganese Complex / NaOtBu | CD₃OD | Sulfones (α-methylation) | thieme-connect.com |
| Silver (Ag) Catalyst | D₂O | Aryl sulfones | researchgate.net |
| Iridium (Ir) Catalyst | D₂O | Aryl sulfones | researchgate.net |
| Nickel (Ni) Catalyst | D₂O | Dibenzothiophene sulfone | rsc.org |
Stereocontrolled Synthesis of Deuterated Sulfone Precursors
While this compound is an achiral molecule, the principles of stereocontrolled synthesis are critical when preparing more complex, chiral deuterated sulfones or their precursors. Stereocontrol involves directing a reaction to form a specific stereoisomer. In the context of deuterated sulfones, this could apply to the synthesis of a chiral deuterated diene prior to the cheletropic reaction or to reactions on a pre-formed sulfone ring that contains stereocenters.
Strategies for stereocontrolled deuterium incorporation often rely on the use of chiral reagents or catalysts, or by performing reactions on substrates with existing, well-defined stereochemistry. For example, the stereospecific reduction of a ketone using a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄) can introduce a deuterium atom at a specific stereocenter. nih.gov The synthesis of complex molecules like sulfur-linked saccharide analogues demonstrates how stereocontrol is achieved in reactions involving sulfur chemistry, such as the Sₙ2 displacement of leaving groups to form specific thioether linkages. nih.gov While not a direct synthesis of the target compound, these principles are applicable to the design of synthetic routes for complex deuterated sulfones where control of stereochemistry is paramount.
Kinetic Isotope Effect (KIE) Studies in Pericyclic Reactions
The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction using a light isotopologue (kL) to the rate constant of the same reaction using a heavy isotopologue (kH), i.e., KIE = kL/kH. wikipedia.org The study of KIEs using this compound is critical for understanding the nature of the transition state in its thermal decomposition.
A primary kinetic isotope effect occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu For a reaction involving the cleavage of a carbon-hydrogen bond, a significant primary KIE is expected, typically in the range of kH/kD ≈ 3–8 at room temperature. This is because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, resulting in a higher activation energy for C-D bond cleavage.
However, in the principal thermal decomposition of this compound—the cheletropic extrusion of sulfur dioxide to form 1,3-butadiene—the bonds being cleaved are the two carbon-sulfur bonds. The carbon-deuterium bonds at positions 2 and 5 remain intact throughout this process. Consequently, a primary deuterium kinetic isotope effect is not observed for this specific transformation. The absence of a primary KIE is a key piece of mechanistic evidence, ruling out pathways that involve the rate-limiting scission of a C-D bond at the 2 or 5 position.
Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution occurs at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are typically much smaller than primary KIEs but provide invaluable information about changes in the local steric and electronic environment of the isotopic center, particularly changes in hybridization, as the reaction proceeds from the ground state to the transition state. princeton.edulibretexts.org
In the cheletropic extrusion of SO2 from this compound, the deuterium atoms are located on the carbons alpha to the breaking C-S bonds. This makes them ideal probes for an α-secondary KIE.
Hybridization Changes: The carbon atoms at positions 2 and 5 are sp3 hybridized in the starting sulfone. In the transition state for concerted extrusion, these carbons begin to rehybridize towards the sp2 state they will adopt in the 1,3-butadiene product. This change from tetrahedral (sp3) to trigonal planar (sp2) geometry leads to a loosening of the out-of-plane C-D bending vibrations, which typically results in a small, normal KIE (kH/kD > 1).
Expected Magnitude: The magnitude of the α-secondary KIE can help to determine how far the transition state has progressed along the reaction coordinate. A KIE value closer to unity suggests an "early" transition state with little rehybridization, while a larger value suggests a "late" transition state that more closely resembles the products. For pericyclic reactions involving such changes, α-secondary KIEs are often in the range of 1.02 to 1.10 per deuterium atom. For example, a study on the analogous thermal disrotatory ring-opening of 2,2,5,5-d4-bicyclo[4.2.0]oct-7-ene measured a kH/kD of 1.17, which corresponds to 1.04 per deuterium atom, supporting a concerted mechanism. nih.gov A similar small, normal KIE would be expected for the decomposition of this compound.
| Parameter | Description | Expected Value (per Deuterium) | Mechanistic Implication |
|---|---|---|---|
| kH/kD (α-secondary) | Rate change due to D substitution at C2 and C5 | > 1.0 (Normal KIE) | Indicates loosening of C-D bending vibrations. |
| Magnitude | Typical range for concerted reactions | 1.02 - 1.10 | Consistent with a change from sp3 to sp2 hybridization in the transition state. |
Elucidation of Reaction Pathways through Deuterium Tracing
Beyond KIEs, the static placement of deuterium atoms in this compound acts as a tracer, allowing chemists to follow the fate of specific atoms and thus distinguish between different potential reaction pathways.
The thermal decomposition of butadiene sulfone is a retro-cheletropic reaction, a class of pericyclic reactions governed by the Woodward-Hoffmann rules. upenn.edu A key question for any such reaction is whether it is a concerted process (bonds break and form simultaneously) or a stepwise process involving a diradical intermediate. Deuterium labeling provides a definitive answer.
If the reaction is a concerted, suprafacial elimination, the stereochemical integrity of the reactant should be transferred to the product. For this compound, a concerted extrusion would be expected to yield exclusively 1,4-dideuterio-1,3-butadiene, with the deuterium atoms located at the termini of the newly formed diene. The observation of any other deuterated butadiene isotopomers would suggest the intervention of stepwise pathways, which could allow for bond rotations and scrambling of the deuterium labels. Experimental evidence strongly supports the concerted mechanism, as the reaction cleanly produces the expected terminally-deuterated diene. upenn.edu
The cheletropic extrusion of sulfur dioxide is the reverse of its well-known cycloaddition with 1,3-butadiene. wikipedia.org The use of this compound provides unambiguous evidence for this pathway. The reaction involves the simultaneous cleavage of the C2-S and C5-S bonds.
The direct, concerted pathway is illustrated below:
Reactant: this compound has deuterium atoms specifically at the α-positions to the sulfone group.
Transition State: In a concerted process, the C2-S and C5-S bonds stretch and break in unison as the new π-bond between C3 and C4 forms and the π-system of the diene is established.
Products: The reaction yields sulfur dioxide and 1,4-dideuterio-1,3-butadiene. The deuterium atoms remain at the same carbon atoms (now numbered C1 and C4 of the diene), demonstrating a direct and specific elimination without atomic rearrangement.
This clean transfer of isotopic labels is one of the strongest pieces of evidence for the concerted cheletropic mechanism.
A potential complication in the thermal decomposition of 3-sulfolene (B121364) is the possibility of rearrangement to other isomers prior to or in competition with SO2 extrusion. One such known rearrangement is the base-catalyzed isomerization of 3-sulfolene to the thermodynamically more stable 2-sulfolene. wikipedia.org While thermal, uncatalyzed decomposition primarily proceeds via direct extrusion, the possibility of a competing isomerization pathway can be investigated using this compound.
Isomerization Pathway: If this compound were to undergo an allylic rearrangement to a deuterated 2-sulfolene isomer (e.g., 2-sulfolene-2,5-d2), the subsequent cheletropic extrusion would lead to a different product: 1,1-dideuterio-1,3-butadiene.
Deuterium Tracing: By analyzing the final product mixture using techniques like mass spectrometry or NMR spectroscopy, researchers can detect the presence and quantity of different deuterated butadiene isotopomers. The ratio of 1,4-dideuterio-1,3-butadiene to 1,1-dideuterio-1,3-butadiene would provide a direct measure of the competition between the direct extrusion pathway and the isomerization-extrusion pathway under the specific reaction conditions.
| Reaction Pathway | Intermediate | Final Deuterated Butadiene Product | Mechanistic Significance |
|---|---|---|---|
| Direct Cheletropic Extrusion | None (Concerted) | 1,4-dideuterio-1,3-butadiene | Major pathway, confirms concerted mechanism. |
| Isomerization-Extrusion | 2-Sulfolene-2,5-d2 | 1,1-dideuterio-1,3-butadiene | Minor or non-existent pathway under thermal conditions; its presence would indicate competing allylic rearrangement. |
Applications of Butadiene Sulfone 2,2,5,5 D4 in Advanced Organic Synthesis
Generation of Deuterated 1,3-Butadiene-1,1,4,4-d4 for Cycloaddition Reactions
The thermal decomposition of butadiene sulfone-2,2,5,5-d4 provides a clean and efficient route to 1,3-butadiene-1,1,4,4-d4. This process is a retro-cheletropic reaction, where the cyclic sulfone extrudes sulfur dioxide to yield the corresponding conjugated diene. wikipedia.org This method is highly valued in synthetic organic chemistry because it allows for the controlled, in-situ generation of the deuterated diene, which can be immediately trapped by a dienophile in a cycloaddition reaction. wikipedia.org
The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, readily employs 1,3-butadiene-1,1,4,4-d4. wikipedia.org This [4+2] cycloaddition involves the reaction of the deuterated conjugated diene with an alkene, referred to as the dienophile, to create a substituted cyclohexene (B86901) ring. wikipedia.org The reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state. ub.edu The incorporation of deuterium (B1214612) at specific positions in the diene allows for detailed mechanistic investigations of the Diels-Alder reaction itself and provides a pathway to specifically labeled cyclic compounds.
The reaction between 1,3-butadiene-1,1,4,4-d4 and various dienophiles leads to a diverse array of deuterium-labeled cyclohexene derivatives. The stereochemistry of the dienophile is retained in the product, making the Diels-Alder reaction highly stereospecific. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. This predictability is a powerful tool for synthetic chemists to control the three-dimensional arrangement of atoms in the target molecule.
Below is an interactive table showcasing representative Diels-Alder reactions with deuterated butadiene:
| Diene | Dienophile | Product |
| 1,3-Butadiene-1,1,4,4-d4 | Ethylene | 3,3,6,6-Tetradeuteriocyclohexene |
| 1,3-Butadiene-1,1,4,4-d4 | Maleic Anhydride | 4,4,7,7-Tetradeuterio-cis-1,2,3,4,7,7a-hexahydroisobenzofuran-1,3-dione |
| 1,3-Butadiene-1,1,4,4-d4 | Acrylonitrile | 4,4-Dideuterio-1-cyanocyclohex-1-ene-3,3,6,6-d4 |
When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can potentially yield two different constitutional isomers, or regioisomers. masterorganicchemistry.com The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. libretexts.org Generally, the reaction favors the formation of the "ortho" or "para" product over the "meta" product. masterorganicchemistry.com
The stereospecificity of the Diels-Alder reaction is another key feature. The reaction is a syn addition with respect to both the diene and the dienophile, meaning that the substituents on the diene and dienophile maintain their relative stereochemical orientations in the final product. wolfram.com This high degree of stereochemical control is a significant advantage in the synthesis of complex molecules with multiple stereocenters. The endo rule further dictates the stereoselectivity, often favoring the product where the substituents of the dienophile are oriented towards the developing double bond of the diene in the transition state. libretexts.org
Exploration of Other Pericyclic and Cycloaddition Reactions with Deuterated Butadiene
Beyond the well-known Diels-Alder reaction, deuterated butadiene generated from this compound can participate in other types of pericyclic and cycloaddition reactions. These include [2+2] cycloadditions, which typically require photochemical activation, and higher-order cycloadditions. libretexts.org The presence of deuterium labels is invaluable for elucidating the mechanisms of these often complex reactions. Electrocyclic reactions, another class of pericyclic reactions, involve the formation of a ring from a conjugated polyene, and the stereochemical outcome is dictated by the Woodward-Hoffmann rules.
Use as a Building Block for the Construction of Complex Deuterated Organic Molecules
The ability to introduce deuterium at specific locations makes this compound a valuable starting material for the synthesis of complex, selectively deuterated organic molecules. researchgate.net This is particularly important in medicinal chemistry and drug development, where deuteration can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties. princeton.edu The cyclohexene ring formed from the Diels-Alder reaction of deuterated butadiene can serve as a scaffold that is further elaborated to construct more intricate molecular architectures.
Computational and Theoretical Studies of Butadiene Sulfone 2,2,5,5 D4 Reactivity and Structure
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity of organic molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for exploring complex potential energy surfaces, reaction mechanisms, and the structures of transition states. researchgate.net
DFT calculations are instrumental in elucidating the pathways of chemical reactions. For sulfone compounds, a key reaction is the thermal extrusion of sulfur dioxide (SO2) in a retro-Diels-Alder reaction to yield a diene. In the case of butadiene sulfone-2,2,5,5-d4, this would produce butadiene-1,1,4,4-d4. DFT can be used to model the entire reaction coordinate, from the reactant to the product, by locating the transition state structure. The calculated activation energy for this process provides a quantitative measure of the reaction rate.
Studies on related systems illustrate the power of DFT in this area. For instance, DFT calculations at the B3LYP/6-31G* level have been used to estimate the relative reactivities for a series of related compounds in cycloaddition reactions. researchgate.net In the study of thiophene (B33073) S,S-dioxides, which share the sulfone group, DFT calculations (specifically at the M06-2X/def2-TZVPP level) were employed to investigate the transition states of their Diels-Alder reactions. acs.org These calculations helped to distinguish between different possible mechanisms, such as concerted pericyclic pathways and stepwise Michael additions, by comparing the activation barriers of the respective transition states. acs.org For example, a calculated activation barrier of 44.0 kcal mol⁻¹ for a proposed Michael addition pathway was deemed too high to be consistent with observed reactivity, disfavoring that mechanism. acs.org
Furthermore, DFT is used to study oxidation-induced decomposition reactions in sulfones. researchgate.net For tetramethylene sulfone (sulfolane), DFT calculations have shown that the presence of other molecules can dramatically reduce the energy barriers for decomposition reactions, such as ring-opening or H-abstraction. researchgate.net These findings are crucial for understanding the stability and degradation pathways of sulfone-based compounds.
Below is a table summarizing representative energy barriers calculated using DFT for reactions involving sulfone-containing molecules, illustrating the type of data obtained from such studies.
| Reaction Type | Molecular System | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference |
| Michael Addition/Cyclization | Thiophene S,S-dioxide with furan | M06-2X/def2-TZVPP | 44.0 | acs.org |
| H-abstraction | Oxidized Tetramethylene Sulfone (TMS) | M05-2X/6-31+G | 22.1 (0.96 eV) | researchgate.net |
| Ring Opening (S-C cleavage) | Oxidized Tetramethylene Sulfone (TMS) | M05-2X/6-31+G | 9.2 (0.4 eV) | researchgate.net |
| Diels-Alder Cycloaddition | s-trans-1,3-butadiene with ethylene | B3LYP/6-31G* | 30.1 (stepwise, spin-corrected) | researchgate.net |
Note: The values in the table are for related systems and serve to illustrate the application of DFT. Specific values for this compound would require dedicated calculations.
Quantum Chemical Modeling of Isotopic Effects and Energy Barriers
The specific deuteration in this compound makes it an interesting subject for studying kinetic isotope effects (KIEs) using quantum chemical modeling. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Quantum chemical models can predict the magnitude of these effects by calculating the vibrational frequencies of the reactant and the transition state.
The underlying principle is that the substitution of hydrogen with the heavier deuterium (B1214612) atom leads to a lower zero-point vibrational energy (ZPVE). This effect is more pronounced for stretching and bending modes involving the C-H(D) bond. If this bond is being broken or significantly altered in the rate-determining step of a reaction, the ZPVE difference between the H- and D-containing transition states will be different from that in the reactants. This typically results in a higher activation energy for the deuterated species and thus a slower reaction rate (a "primary" KIE).
Quantum chemical methods like DFT and ab initio calculations are used to:
Optimize the geometries of the reactant (this compound) and the transition state for a given reaction.
Calculate the harmonic vibrational frequencies for both structures.
Compute the ZPVE for both the deuterated and non-deuterated species.
Determine the activation energy (with and without ZPVE correction) for both isotopic systems.
The ratio of the rate constants (kH/kD) can then be predicted from the differences in these calculated activation barriers. For this compound, any reaction mechanism that involves the cleavage of a C-D bond at the 2 or 5 position would be expected to show a significant primary KIE. Computational studies on dynamic effects in cycloadditions have highlighted the importance of considering isotope effects to understand reaction periselectivity. acs.org
Ab Initio and Semi-Empirical Methods for Molecular Structure and Electronic Properties
Beyond reaction dynamics, computational methods are essential for determining the fundamental structure and electronic properties of molecules. rsc.org This is achieved through a hierarchy of methods, broadly classified as ab initio and semi-empirical. researchgate.netmit.edu
Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without using experimental data for parameterization (hence "from the beginning"). researchgate.netmit.edu The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation. researchgate.net More accurate, correlated methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide results that can approach "chemical accuracy" but are computationally very demanding. researchgate.net These methods are used to precisely calculate:
Molecular Geometry: Bond lengths, bond angles, and dihedral angles of the equilibrium structure.
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO/LUMO), dipole moment, and polarizability.
Semi-Empirical Methods: In contrast, semi-empirical methods use a simpler formulation of the Schrödinger equation and introduce parameters that are fitted to reproduce experimental data or results from high-level ab initio calculations. mit.eduethz.ch Methods like AM1, PM3, and modern implementations such as those in SPARROW are significantly faster than ab initio methods, allowing for the study of much larger molecular systems or for high-throughput screening. ethz.ch While less accurate in an absolute sense, they are very effective for:
Rapid geometry optimization: Providing a good initial structure for more accurate calculations. ethz.ch
Calculating properties for large systems: Where ab initio methods are computationally prohibitive.
Identifying trends: Across a series of related molecules.
The table below provides a comparison of these computational approaches.
| Feature | Ab Initio Methods (e.g., MP2, CCSD(T)) | Semi-Empirical Methods (e.g., AM1, PM3) |
| Basis | Solves the Schrödinger equation from first principles. mit.edu | Uses a simplified Hamiltonian with parameters from experimental data. mit.eduethz.ch |
| Accuracy | High; can approach experimental accuracy. researchgate.net | Lower; accuracy depends on the quality of parameterization. ethz.ch |
| Cost | High computational cost, scales poorly with system size. researchgate.net | Low computational cost, much faster. ethz.ch |
| Applications | Precise calculations on small to medium-sized molecules, benchmarking. researchgate.net | Large molecules, high-throughput screening, initial geometry guesses. ethz.ch |
For this compound, these methods can predict its three-dimensional shape (the five-membered ring is not planar) and its electronic characteristics, such as the location of electron-rich and electron-poor regions, which are key to its reactivity.
The following table lists some fundamental properties of the target compound, which can be both determined experimentally and predicted using the computational methods described.
| Property | Value |
| Chemical Formula | C₄D₄H₂O₂S sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 122.18 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |
| CAS Number | 20966-34-1 sigmaaldrich.comsigmaaldrich.comscbt.com |
| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 67-68 °C sigmaaldrich.comsigmaaldrich.com |
Advanced Spectroscopic Characterization for Mechanistic Elucidation of Butadiene Sulfone 2,2,5,5 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Determination and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise location of deuterium atoms within a molecule and for studying its dynamic processes. In the case of Butadiene sulfone-2,2,5,5-d4, ²H NMR (Deuterium NMR) is particularly informative.
For highly deuterated compounds like this compound (typically with deuterium enrichment greater than 98 atom %), conventional ¹H NMR becomes less effective due to the low intensity of residual proton signals. sigmaaldrich.com Deuterium NMR, on the other hand, directly observes the deuteron (B1233211) signal, providing a clear spectrum for structural verification and enrichment determination. sigmaaldrich.com The positions of the deuterium atoms at the 2 and 5 positions of the sulfolene ring can be unequivocally confirmed.
The analysis of NMR spectra, including proton NMR, has been used to study the conformational exchange in related dihydrothiophene structures. hhu.deepa.gov These studies indicate that the five-membered ring is not planar and undergoes rapid conformational changes. hhu.deresearchgate.net For this compound, temperature-dependent NMR studies could provide quantitative data on the energy barriers associated with this ring puckering, a dynamic process that influences the molecule's reactivity. The deuteration at the 2 and 5 positions would subtly alter the vibrational modes of the ring, which could have a measurable effect on the dynamics observed by NMR.
| NMR Data for this compound | |
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H (residual) | ~6.0-6.5 (vinylic protons) |
| ²H | ~3.0-3.5 (deuterons at C2 and C5) |
| ¹³C | ~125-130 (vinylic carbons), ~50-55 (deuterated carbons) |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for verifying the isotopic purity of this compound and for analyzing its fragmentation patterns, which provides insights into its structure and stability.
The molecular weight of the deuterated compound is 122.18 g/mol , a mass shift of +4 compared to the non-deuterated butadiene sulfone. sigmaaldrich.comsigmaaldrich.com This M+4 peak is a key indicator of successful deuteration. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry can precisely measure the mass-to-charge ratio (m/z), allowing for the confirmation of the elemental composition, C₄D₄H₂O₂S. sigmaaldrich.comscbt.com The isotopic purity, often stated as atom % D, is a critical parameter determined by MS, with typical purities being around 98 atom % D. sigmaaldrich.comsigmaaldrich.com
Electron impact (EI) ionization, a "hard" ionization technique, causes the molecule to fragment in a reproducible manner. acdlabs.com The fragmentation pattern of this compound is expected to differ from its non-deuterated analog due to the stronger C-D bonds compared to C-H bonds. The primary fragmentation pathway for butadiene sulfone is the retro-cheletropic reaction, where it decomposes into butadiene and sulfur dioxide. For the deuterated compound, this would result in the formation of butadiene-1,1,4,4-d4 and SO₂. The analysis of the fragment ions can confirm the location of the deuterium atoms.
| Mass Spectrometry Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₄D₄H₂O₂S sigmaaldrich.comscbt.com |
| Molecular Weight | 122.18 sigmaaldrich.comscbt.com |
| Isotopic Purity | ~98 atom % D sigmaaldrich.comsigmaaldrich.com |
| Mass Shift | M+4 sigmaaldrich.comsigmaaldrich.com |
| Primary Fragmentation | Loss of SO₂ to form butadiene-1,1,4,4-d4 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Isotopic Shifts
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The substitution of hydrogen with deuterium in this compound leads to predictable shifts in the vibrational frequencies, providing a powerful method for spectral assignment and understanding bonding.
The most significant changes in the IR and Raman spectra upon deuteration are expected for the vibrational modes involving the C-D bonds. The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3000 cm⁻¹). Similarly, C-D bending vibrations will be shifted to lower wavenumbers. These isotopic shifts can be calculated with good accuracy using computational methods like Density Functional Theory (DFT). researchgate.net
The study of the low-frequency ring-puckering vibration is of particular interest. researchgate.net Microwave and millimeter-wave spectroscopy studies on butadiene sulfone and its α,α'-D4 isotopomer have been used to derive the potential function for this vibration. researchgate.net The isotopic substitution allows for a more refined determination of the potential energy surface and the barrier to ring inversion. researchgate.net Raman spectroscopy is particularly well-suited for observing the symmetric vibrations of the molecule, including the ring "breathing" mode, and its shift upon deuteration can provide further structural insights. researchgate.net
| Vibrational Spectroscopy Data Highlights for this compound | |
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-D Stretch | 2100 - 2200 |
| C=C Stretch | ~1600 |
| SO₂ Asymmetric Stretch | ~1300 |
| SO₂ Symmetric Stretch | ~1100 |
Emerging Research Avenues and Future Prospects for Butadiene Sulfone 2,2,5,5 D4
Development of Novel and Green Synthetic Routes to Deuterated Butadiene Sulfones
The synthesis of deuterated compounds, including butadiene sulfone-2,2,5,5-d4, is often a complex and costly process. Consequently, a significant area of research is dedicated to developing more efficient, cost-effective, and environmentally friendly synthetic methods.
Recent advancements have focused on moving away from traditional batch processes, which often require harsh conditions and produce significant waste, towards more sustainable approaches. bionauts.jp One promising direction is the utilization of earth-abundant transition metal catalysts, such as manganese, which can facilitate deuteration under mild conditions with high efficiency and isotopic purity. researchgate.net These methods often employ readily available and economical deuterium (B1214612) sources like deuterated methanol (B129727) (CD3OD) or heavy water (D2O). researchgate.netacs.org
Another key development is the application of "green chemistry" principles to the synthesis of deuterated sulfones. This includes the use of recyclable solvents and reagents. escholarship.org For instance, butadiene sulfone itself can act as a dual recyclable solvent and reagent in certain reactions, minimizing waste and improving atom economy. escholarship.org The exploration of base-promoted deuteration using DMSO-d6 as the deuterium source also presents a rapid and efficient method for hydrogen-deuterium exchange in aromatic sulfones. acs.org
The table below summarizes some of the novel approaches being explored for the synthesis of deuterated sulfones:
| Synthetic Approach | Catalyst/Reagent | Deuterium Source | Key Advantages |
| Manganese-Catalyzed α-Trideuteromethylation | Manganese | CD3OD | Earth-abundant catalyst, mild conditions, high efficiency (60-96%), high deuteration levels (up to 99%). researchgate.net |
| Base-Promoted H/D Exchange | Base (e.g., t-BuOK) | DMSO-d6 | Rapid reaction time (within 2 hours). acs.org |
| Silver-Catalyzed H/D Exchange | Silver | D2O | Milder reaction conditions compared to base-promoted methods. acs.org |
| Dual Reagent/Medium System | Butadiene Sulfone | - | Recyclable, applies green chemistry principles. escholarship.org |
Catalytic Activation and Transformation of this compound
The catalytic activation and transformation of sulfones, including their deuterated analogues, have opened up new avenues for the construction of complex molecules. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura type cross-coupling, have demonstrated that sulfones can act as effective substrates for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov
Photocatalysis has also emerged as a powerful tool for the functionalization of sulfones. rsc.org Visible-light-induced reactions can generate sulfonyl radicals from sulfones, which can then participate in a variety of transformations, including the formation of aryl sulfones. nih.gov These methods are often advantageous due to their mild reaction conditions and high selectivity. mdpi.com
The deuteration of the resulting products is a key feature of these transformations when using deuterated starting materials like this compound. For example, the visible-light-driven reaction of arylazo sulfones in deuterated solvents leads to the efficient formation of monodeuterated aromatics. mdpi.com This highlights the potential of using this compound as a precursor to a wide range of selectively deuterated compounds.
Key catalytic transformations involving sulfones are outlined in the table below:
| Catalytic Method | Catalyst | Transformation | Significance |
| Palladium-Catalyzed Cross-Coupling | Palladium Complexes | C-C and C-X bond formation | Enables the use of sulfones as versatile building blocks in organic synthesis. rsc.org |
| Visible-Light Photocatalysis | Acridine/Copper | Decarboxysulfonylative cross-coupling | Direct construction of aryl sulfones from carboxylic acids. nih.gov |
| Visible-Light Driven Deamination | - | Hydrodeamination and monodeuteration of arylazo sulfones | Metal- and photocatalyst-free synthesis of deuterated arenes. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis for Deuterium Labeling
The integration of this compound chemistry with modern synthetic technologies like flow chemistry and automated synthesis holds significant promise for advancing deuterium labeling. bionauts.jptn-sanso.co.jp Flow synthesis offers several advantages over traditional batch methods, including enhanced safety, improved reaction efficiency, and the potential for automation. tn-sanso.co.jp
Flow reactors, particularly those combined with microwave heating, have been shown to significantly improve the throughput of deuteration reactions. tn-sanso.co.jp This technology allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purities of deuterated products. tn-sanso.co.jpthalesnano.com Furthermore, flow systems can facilitate the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling. tn-sanso.co.jp
Automated synthesis platforms, when coupled with flow chemistry, can further streamline the production of deuterated compounds. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new deuterated molecules. bionauts.jp The development of such integrated systems is crucial for meeting the growing demand for deuterated compounds in various research areas, including drug discovery and materials science. bionauts.jpthalesnano.com
| Technology | Key Features | Advantages for Deuterium Labeling |
| Flow Chemistry | Continuous processing, precise control of reaction conditions, enhanced heat and mass transfer. tn-sanso.co.jp | Increased throughput, improved safety, higher reaction efficiency, amenability to automation. tn-sanso.co.jp |
| Microwave-Assisted Flow Synthesis | Rapid heating, localized energy input. tn-sanso.co.jp | Reduced reaction times, improved yields. tn-sanso.co.jp |
| Automated Synthesis | Robotic handling of reagents and reaction vessels, integrated purification and analysis. bionauts.jp | High-throughput screening of reaction conditions, rapid library synthesis of deuterated compounds. |
| Electrochemical Flow Synthesis | Use of proton-conducting membranes for electrochemical deuteration. bionauts.jp | Low environmental impact, ambient temperature and pressure operation, no need for deuterium gas. bionauts.jp |
Advanced Computational Methodologies for Predicting Isotopic Effects and Reaction Outcomes
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, including the isotopic effects associated with deuteration. uoa.griranchembook.ir Methods like Density Functional Theory (DFT) and ab initio calculations are increasingly used to model reaction mechanisms, predict transition state geometries, and calculate kinetic isotope effects (KIEs). researchgate.net
For this compound, computational studies can provide valuable insights into its reactivity in various chemical transformations. For example, theoretical models can help predict the regioselectivity and stereoselectivity of cycloaddition reactions involving this deuterated diene source. researchgate.net By understanding the energy barriers of different reaction pathways, researchers can optimize reaction conditions to favor the formation of desired products. researchgate.net
Furthermore, computational methods are being developed to predict the sites of deuterium incorporation in complex molecules. acs.org These predictive models, based on a combination of experimental data and theoretical calculations, can guide the design of synthetic strategies for preparing selectively deuterated compounds. acs.org The ability to predict reaction outcomes with a high degree of accuracy can significantly reduce the experimental effort required to develop new deuteration methodologies. nih.gov
The application of computational methods extends to understanding the impact of deuteration on the properties of materials. For instance, in the field of organic electronics, theoretical calculations can help elucidate how deuteration affects the stability and performance of organic light-emitting diodes (OLEDs). acs.org
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating reaction energies and barriers. researchgate.net | Understanding reaction pathways, predicting product distributions, and rationalizing experimental observations. |
| Ab initio Methods | High-accuracy electronic structure calculations. researchgate.net | Providing benchmark data for validating less computationally expensive methods. |
| Predictive Modeling | Estimating deuterium incorporation sites in complex molecules. acs.org | Guiding the design of synthetic routes for selectively labeled compounds. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving deuterated substrates. | Elucidating the role of isotopic substitution in biological processes. |
Q & A
Q. How does the deuteration of butadiene sulfone at positions 2,2,5,5 influence its physicochemical properties in solvent-based applications?
Deuteration alters hydrogen bonding, dipole interactions, and vibrational modes, which can affect solubility and reaction kinetics. For instance, deuterated solvents like butadiene sulfone-d₄ are used in NMR spectroscopy to minimize proton interference, enhancing signal resolution for mechanistic studies . In biomass pretreatment, deuterated variants may improve solvent recovery due to altered phase-separation behavior .
Q. What purification protocols are recommended to minimize contamination of butadiene sulfone-d₄ in Diels-Alder reactions?
Contamination by unreacted butadiene sulfone-d₄ (e.g., in Diels-Alder adducts) can be mitigated via recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel. Evidence from a cyclohexene dicarboxylic anhydride synthesis highlights that incomplete conversion due to residual sulfone lowers melting points (82–84°C vs. expected 97–103°C), necessitating rigorous post-reaction washes .
Q. Why is isotopic labeling critical in tracking reaction pathways involving butadiene sulfone-d₄?
Deuterium labeling enables precise monitoring of hydrogen transfer mechanisms, such as in radical reactions or acid-catalyzed processes. For example, in telomerization of 1,3-butadiene, deuterated sulfone helps distinguish between protonated and deuterated intermediates, clarifying regioselectivity .
Advanced Research Questions
Q. How can solvent effects be modeled to optimize butadiene sulfone-d₄’s performance in biomass pretreatment?
Continuum solvation models (e.g., SMD) parameterize solvent descriptors (dielectric constant, surface tension) to predict solvation free energy. For switchable solvents like butadiene sulfone-d₄, SMD calculations can guide water co-solvent ratios to maximize lignin dissolution while ensuring solvent recyclability . Experimental validation involves measuring partition coefficients and pretreatment efficiency via lignin/cellulose yields .
Q. What spectroscopic techniques resolve structural ambiguities in deuterated butadiene sulfone derivatives?
- ¹H NMR : Suppressed signals at deuterated positions confirm labeling efficiency.
- IR/Raman : Shifts in C–D stretching (~2100 cm⁻¹) vs. C–H (~2900 cm⁻¹) validate deuteration.
- Mass Spectrometry : Isotopic peaks (e.g., M+4 for d₄) quantify purity. Contamination issues, as seen in Diels-Alder adducts, require cross-validation with melting point analysis and elemental composition .
Q. How do competing reaction pathways affect the yield of deuterated intermediates in butadiene sulfone-mediated syntheses?
Kinetic isotopic effects (KIE) may slow deuterium transfer steps, favoring alternative pathways. For example, in zwitterionic phosphonium ligand synthesis, deuteration at C5/C2 positions could sterically hinder nucleophilic attack, requiring adjusted temperatures or catalysts (e.g., Lewis acids) to maintain yields . Parallel monitoring via in-situ FTIR or LC-MS is advised .
Q. What strategies address contradictions in solvation data for butadiene sulfone-d₄ across different solvents?
Discrepancies in solubility (e.g., 8.0 g/100ml in benzene vs. lower hexane solubility ) may arise from solvent polarity and cavity formation energies. Researchers should:
- Use COSMO-RS simulations to predict solubility trends.
- Validate with cloud-point titration for biphasic systems (e.g., water/butadiene sulfone-d₄ mixtures in biomass pretreatment ).
- Report solvent batch purity, as impurities (e.g., residual H₂O) skew experimental results .
Methodological Guidelines
- Experimental Design : Use deuterated controls in kinetic studies to isolate isotope effects.
- Data Contradictions : Cross-reference spectral data (NMR/IR) with computational models (DFT for vibrational modes) to resolve ambiguities .
- Safety : Store butadiene sulfone-d₄ at 0–6°C to prevent decomposition; handle in inert atmospheres due to sulfone’s hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
